4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
Description
4-Benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a benzoyl group at position 4, a 2-(dimethylamino)ethyl chain at position 1, a hydroxyl group at position 3, and a 3-methoxyphenyl substituent at position 5 (Figure 1). This compound has a molecular weight of 380.44 g/mol and a CAS number of 309922-52-9 . The dimethylaminoethyl moiety may enhance solubility, while the 3-methoxyphenyl group contributes to electronic and steric properties.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23(2)12-13-24-19(16-10-7-11-17(14-16)28-3)18(21(26)22(24)27)20(25)15-8-5-4-6-9-15/h4-11,14,19,25H,12-13H2,1-3H3/b20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKRLJOISNDB-CZIZESTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents for various diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent-Driven Structure-Activity Relationships (SAR)
- R1 (4-Position): Benzoyl (target compound) vs. 4-Methylbenzoyl (Compound 23): Methyl groups may stabilize hydrophobic interactions in binding pockets .
- 4,5-Dimethylthiazol-2-yl (STOCK3S-92907): Bulky heterocyclic substituents may sterically hinder target binding, contributing to its lower potency (IC50 = 21.8 μM) compared to other analogs . 3-(Dimethylamino)propyl (381681-03-4): Longer alkyl chain may alter pharmacokinetics, increasing volume of distribution .
- R3 (5-Position): 3-Methoxyphenyl (target compound): Methoxy groups donate electron density, enhancing π-π stacking with aromatic residues. 2-Fluorophenyl (Compound 54): Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (380.44 g/mol) adheres more closely to Lipinski’s rule of five (<500 g/mol) compared to STOCK3S-92907 (443.43 g/mol), suggesting better oral bioavailability .
- Polar Functional Groups: Hydroxyl and dimethylamino groups in the target compound enhance solubility, whereas chloro or trifluoromethoxy substituents (e.g., Compound 23) increase logP values, favoring blood-brain barrier penetration .
Biological Activity
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrol-2(5H)-ones. Its unique structure, characterized by a benzoyl group, a dimethylaminoethyl substituent, and a methoxyphenyl group, contributes to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its potential as an antagonist for formyl peptide receptors (FPRs), particularly FPR1.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.5 g/mol. The pyrrole ring system, along with various substituents, enhances its reactivity and biological activity.
Research indicates that 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one acts primarily as an antagonist for FPR1. This receptor plays a crucial role in mediating inflammatory responses by regulating neutrophil activation and migration. The compound competes effectively with labeled ligands for binding to FPRs, inhibiting FPR-mediated signaling pathways in immune cells, which is significant for treating inflammatory diseases .
Antagonistic Effects on FPRs
Studies have shown that compounds structurally similar to 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one can inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells. The most potent compounds in these studies were identified as effective FPR1 antagonists, demonstrating specificity for this receptor over others like FPR2 and FPR3 .
Inhibition of Neutrophil Activation
The compound's ability to inhibit fMLF-induced phosphorylation of extracellular signal-regulated kinases (ERK1/2) in human neutrophils underscores its potential therapeutic applications. This inhibition is crucial for preventing excessive inflammatory responses, which are implicated in various diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 4-benzoyl-3-hydroxy-5-phenyloctahydropyrrolo[1,2-a]pyrazine | Benzoyl and hydroxy groups | Antagonist of FPRs | More complex ring structure |
| 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one | Dimethylamino propyl group | Similar FPR antagonism | Different alkyl chain length |
| 4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one | Dimethoxy substitution | Potential anti-inflammatory effects | Variations in methoxy groups |
Case Studies
Several studies have explored the biological activity of pyrrolone derivatives:
- Study on Neutrophil Function : A study demonstrated that the most active pyrrole derivatives inhibited neutrophil functions such as calcium mobilization and chemotaxis effectively. The findings highlighted the potential use of these compounds in managing inflammatory conditions .
- Molecular Docking Studies : Molecular modeling has indicated that active pyrroles possess a high degree of similarity with known FPR1 antagonist pharmacophores, suggesting their potential as targeted therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
